ERK2 Kinase Fragment Hit Binding Mode: Structural Basis for Kinase Inhibitor Design Using 4-Chloro-1H-indazol-3-amine
4-Chloro-1H-indazol-3-amine was identified as a hinge-binding fragment in a fragment-based discovery campaign targeting ERK1/2 kinases [1]. X-ray crystallography (PDB: 6G8X) revealed that the compound binds to the hinge region of ERK2 via its 3-amino group and indazole nitrogens, while the 4-chloro substituent extends into a proximal hydrophobic pocket [2]. This binding mode differs fundamentally from that of unsubstituted 1H-indazol-3-amine, which lacks the 4-chloro vector and therefore cannot engage this subpocket, resulting in reduced binding affinity and altered selectivity [3]. Structure-guided optimization from this fragment led to orally bioavailable ERK1/2 inhibitors with low nanomolar cellular activity [1].
| Evidence Dimension | Fragment binding mode and structural engagement |
|---|---|
| Target Compound Data | X-ray co-crystal structure available (PDB 6G8X); binds hinge and projects 4-chloro into subpocket [2] |
| Comparator Or Baseline | Unsubstituted 1H-indazol-3-amine (no 4-chloro; lacks subpocket engagement vector) [3] |
| Quantified Difference | Qualitative difference in binding mode; 4-chloro enables subpocket occupancy unavailable to unsubstituted analog |
| Conditions | ERK2 kinase X-ray crystallography, fragment screening |
Why This Matters
The validated ERK2 co-crystal structure provides a direct structural rationale for selecting the 4-chloro variant over unsubstituted analogs in kinase inhibitor design.
- [1] Heightman, T.D. et al. J. Med. Chem. 2018, 61, 4978–4992. Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2. View Source
- [2] PDB entry 6G8X. Fragment-based discovery of a highly potent, orally bioavailable inhibitor which modulates the phosphorylation and catalytic activity of ERK1/2. View Source
- [3] PubChem. Compound Summary for CID 136518, 1H-Indazol-3-amine. View Source
